

# Application Note: Liquid-Liquid Extraction of Levonorgestrel from Human Plasma

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## Compound of Interest

Compound Name: *Levonorgestrel*

Cat. No.: *B1675169*

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## Introduction

**Levonorgestrel**, a synthetic progestogen, is widely used in hormonal contraceptives. Accurate quantification of **levonorgestrel** in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a robust and widely used technique for the sample preparation of **levonorgestrel** from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols and comparative data for various LLE methods for the extraction of **levonorgestrel** from human plasma.

## Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. **Levonorgestrel**, being a relatively nonpolar molecule, preferentially partitions into an organic solvent, leaving behind more polar, interfering substances in the aqueous plasma phase. The choice of organic solvent is critical and influences the extraction efficiency and cleanliness of the final extract.

## Comparative Data of LLE Techniques

The following table summarizes the performance of different liquid-liquid extraction methods for **levonorgestrel** from human plasma as reported in the literature.

Parameter	Method 1	Method 2	Method 3
Extraction Solvent	Hexane:Ethyl Acetate (70:30, v/v)[1][2][3]	n-Hexane:Ethyl Acetate (20:80, v/v)[4]	Ethyl Acetate[5]
Internal Standard	Not specified in abstract	Dexamethasone[4]	Norethindrone[5]
Plasma Volume	Not specified in abstract	0.300 mL[4]	0.500 mL[5]
Linearity Range	0.25 - 90 ng/mL[1][3]	0.100 - 200.00 ng/mL[4]	0.625 - 40 ng/mL[5]
Lower Limit of Quantification (LLOQ)	0.25 ng/mL[1][3]	0.100 ng/mL[4]	0.625 ng/mL[5]
Extraction Recovery	Information not available in abstract	Good extraction efficiency reported[4]	Information not available in abstract
Analytical Method	LC-MS/MS[1][2][3]	LC-ESI-MS[4]	LC-MS/MS[5]

## Experimental Protocols

### Protocol 1: LLE using Hexane and Ethyl Acetate (70:30, v/v)

This protocol is based on the method described by Li-zi Zhao, et al.[1][2][3]

Materials:

- Human plasma containing **levonorgestrel**
- Internal Standard (IS) solution (a suitable internal standard for **levonorgestrel**, such as a deuterated analog, should be used)
- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)
- Reconstitution solution (compatible with the LC-MS/MS mobile phase)
- Vortex mixer
- Centrifuge
- Solvent evaporator (e.g., nitrogen evaporator)
- Autosampler vials

Procedure:

- Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 200  $\mu$ L) into a clean centrifuge tube.
- Internal Standard Spiking: Add a small volume (e.g., 20  $\mu$ L) of the internal standard solution to the plasma sample.
- Protein Precipitation (Optional but Recommended): Add a protein precipitating agent like acetonitrile or methanol (e.g., 2 parts solvent to 1 part plasma), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube. This step can improve the cleanliness of the extract.
- Liquid-Liquid Extraction:
  - Add the extraction solvent mixture of hexane and ethyl acetate (70:30, v/v). A typical ratio is 5-10 volumes of solvent to 1 volume of plasma (e.g., 1 mL of solvent for 200  $\mu$ L of plasma).
  - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of **levonorgestrel** into the organic phase.
- Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

- **Collection of Organic Layer:** Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein pellet at the interface.
- **Solvent Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- **Reconstitution:** Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solution. Vortex briefly to ensure the analyte is fully dissolved.
- **Sample Analysis:** Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

## Protocol 2: LLE using n-Hexane and Ethyl Acetate (20:80, v/v)

This protocol is based on the method described by Mohan, et al.[\[4\]](#)

Materials:

- Human plasma containing **levonorgestrel**
- Dexamethasone internal standard working solution
- n-Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Mobile phase for reconstitution
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Sample and Internal Standard Addition: To 0.300 mL of plasma in a glass tube, add 15  $\mu$ L of the internal standard working solution and vortex to mix.[4]
- Liquid-Liquid Extraction:
  - Add 2.00 mL of n-hexane:ethyl acetate (20:80, v/v) to the plasma sample.[4]
  - Vortex the mixture for 5 minutes.[4]
- Phase Separation: Centrifuge the samples for 5 minutes at 3500 rpm.[4]
- Collection of Organic Layer: Separate the organic layer and transfer it to a clean tube.[4]
- Solvent Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[4]
- Reconstitution: Reconstitute the residue with 400  $\mu$ L of the mobile phase and vortex for 30 seconds.[4]
- Sample Injection: Inject 25  $\mu$ L of the reconstituted solution into the LC-MS system.[4]

## Experimental Workflow



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Caption: Liquid-Liquid Extraction Workflow for **Levonorgestrel** from Plasma.

## Signaling Pathways

There are no signaling pathways directly involved in the liquid-liquid extraction process itself. This is a chemical sample preparation technique.

## Conclusion

Liquid-liquid extraction is a versatile and effective technique for the extraction of **levonorgestrel** from human plasma. The choice of extraction solvent and the specific protocol can be optimized to achieve high recovery and a clean extract, leading to reliable and sensitive quantification by LC-MS/MS. The protocols provided in this application note serve as a starting point for method development and can be adapted based on specific laboratory requirements and instrumentation.

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